布里伐拉西坦 (alfaR, 4R)-异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brivaracetam (alfaR, 4R)-Isomer, also known as (αR,4R)-α-Ethyl-2-oxo-4-propyl-1-pyrrolidineacetamide, is an antiepileptic drug used to treat partial-onset seizures in people with epilepsy . It is a racemic mixture, meaning it contains equal amounts of two mirror-image isomers: (alfaR, 4R)-isomer and (alfaS, 4S)-isomer . The (alfaR, 4R)-isomer is the pharmacologically active form responsible for Brivaracetam’s antiepileptic effects .

Synthesis Analysis

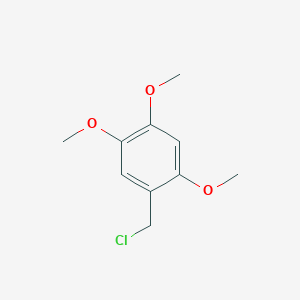

The synthesis of Brivaracetam (alfaR, 4R)-Isomer has been reported in several studies . One method involves the use of trimethylsilyl bromide in dichloromethane for 6 hours under an inert atmosphere, followed by reaction with sodium carbonate in ethanol at 50°C for 16 hours .Molecular Structure Analysis

The molecular formula of Brivaracetam (alfaR, 4R)-Isomer is C11H20N2O2, and its molecular weight is 212.29 . The structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis

Brivaracetam (alfaR, 4R)-Isomer acts as a reagent for the preparation of 2-Oxo-1-pyrrolidine derivatives and their anticonvulsants activity . It is also an impurity of Brivaracetam, a 4-n-propyl analog of levetiracetam, and a racetam derivative with anticonvulsant properties .科学研究应用

Treatment of Epilepsy

Brivaracetam is primarily used in the treatment of epilepsy . It was approved by the EMA and US FDA in January and February 2016, respectively, initially as an adjunctive agent for the treatment of partial-onset seizures (POS) in patients aged 16 years and older .

Real-World Effectiveness and Tolerability

A study titled “Effectiveness and Tolerability of 12-Month Brivaracetam in the Real World: EXPERIENCE, an International Pooled Analysis of Individual Patient Records” was conducted to assess the effectiveness and tolerability of Brivaracetam in routine practice in a large international population . The study included patients with epilepsy initiating Brivaracetam in Australia, Europe, and the United States . The outcomes included a reduction from baseline in seizure frequency, seizure freedom, continuous seizure freedom, Brivaracetam discontinuation, and treatment-emergent adverse events .

First Add-On Therapy in Focal Epilepsy

A Delphi consensus exercise was carried out to define the role of Brivaracetam in clinical practice and to provide guidance about its use as the first add-on antiseizure medication (ASM) and in selected clinical scenarios . The consensus indicated different clinical scenarios for which Brivaracetam can be a good candidate for treatment, including first add-on use . Brivaracetam was considered to have many advantageous characteristics that render it a suitable option for patients with focal epilepsy .

作用机制

Target of Action

Brivaracetam (alfaR, 4R)-Isomer, also known as Brivaracetam, primarily targets the synaptic vesicle glycoprotein 2A (SV2A) in the brain . SV2A is a protein that plays a crucial role in the regulation of vesicle exocytosis and neurotransmitter release . Brivaracetam binds to SV2A with a 15- to 30-fold higher affinity and greater selectivity than its racetam derivative, Levetiracetam .

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Brivaracetam (alfaR, 4R)-Isomer involves the conversion of (S)-2-Amino-3-methylbutanoic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-Amino-3-methylbutanoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of (S)-2-Amino-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutanoic acid using acetic anhydride and pyridine as catalysts.", "Step 2: Conversion of (S)-2-Acetamido-3-methylbutanoic acid to (S)-2-Acetamido-3-methylbutyronitrile using thionyl chloride and DMF as solvents.", "Step 3: Conversion of (S)-2-Acetamido-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyronitrile using lithium aluminum hydride as a reducing agent.", "Step 4: Conversion of (S)-2-Amino-3-methylbutyronitrile to (S)-2-Amino-3-methylbutyric acid using hydrochloric acid and water as solvents.", "Step 5: Conversion of (S)-2-Amino-3-methylbutyric acid to Brivaracetam (alfaR, 4R)-Isomer using sodium bicarbonate, ethyl acetate, and methanol as solvents." ] } | |

CAS 编号 |

357337-00-9 |

分子式 |

C11H20N2O2 |

分子量 |

212.29 |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

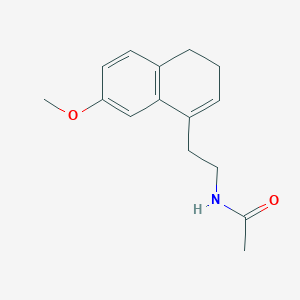

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)